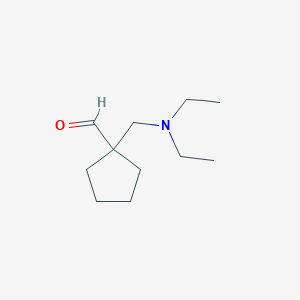

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diethylaminomethyl)cyclopentane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-12(4-2)9-11(10-13)7-5-6-8-11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNGPOZQDDDPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1(CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572031 | |

| Record name | 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208349-33-1 | |

| Record name | 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde, a molecule featuring a quaternary center, a flexible cyclopentane ring, an aldehyde, and a diethylaminomethyl moiety. For professionals in synthetic chemistry and drug development, a priori understanding of the expected NMR spectrum is crucial for reaction monitoring, structural verification, and purity assessment. This document synthesizes foundational NMR principles with predicted spectral data to serve as a practical reference for researchers working with this or structurally related compounds.

Molecular Structure and Key Features

To facilitate a clear and unambiguous discussion of the NMR data, a systematic numbering of the atoms in 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde is essential. The structure is characterized by several key features that dictate its spectral properties:

-

Aldehyde Group (C1, H1): The aldehydic proton and carbon are highly deshielded and serve as hallmark signals in the ¹H and ¹³C NMR spectra, respectively.

-

Quaternary Carbon (C2): This carbon, substituted with four other carbon atoms, will appear as a singlet in the ¹³C NMR spectrum and lacks a directly attached proton.

-

Cyclopentane Ring (C2-C6): The non-planar, flexible nature of the cyclopentane ring leads to a complex and often overlapping series of signals for its methylene protons.[2] This flexibility, known as pseudorotation, can average the chemical environments of the protons and carbons.[2]

-

Diethylaminomethyl Group (C7-C9): This functional group introduces characteristic ethyl group signals (a quartet and a triplet) in the ¹H NMR spectrum and distinct methylene and methyl signals in the ¹³C NMR spectrum, influenced by the adjacent nitrogen atom.

Figure 1: Structure of 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted data, based on established chemical shift ranges and substituent effects, are summarized below. The causality for these predictions stems from the electronegativity of nearby atoms (O and N) and magnetic anisotropy, which cause deshielding (a shift to a higher ppm value).[2]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |

| H1 (CHO) | 9.6 - 9.8 | Singlet (s) | 1H | The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy.[3] Its singlet nature arises from the absence of adjacent protons. |

| H7 (-CH₂-N) | 2.6 - 2.8 | Singlet (s) | 2H | Protons on the carbon adjacent (alpha) to the quaternary carbon (C2) and the nitrogen atom. Deshielded by the nitrogen. A singlet because there are no protons on the adjacent C2. |

| H8, H8' (-N-CH₂-CH₃) | 2.5 - 2.7 | Quartet (q) | 4H | Methylene protons of the ethyl groups are deshielded by the adjacent nitrogen.[2] They are split into a quartet by the three neighboring methyl protons (H9, H9'). |

| H3, H4, H5, H6 | 1.5 - 2.1 | Multiplet (m) | 8H | Protons on the cyclopentane ring. Their signals are expected to be complex and overlapping due to the ring's flexibility and the various diastereotopic environments.[4][5] |

| H9, H9' (-N-CH₂-CH₃) | 1.0 - 1.2 | Triplet (t) | 6H | Methyl protons of the ethyl groups are split into a triplet by the two neighboring methylene protons (H8, H8'). |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled spectra, each unique carbon typically appears as a singlet. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C1 (C=O) | 203 - 206 | The carbonyl carbon of an aldehyde is characteristically found at a very high chemical shift (far downfield).[3][6] |

| C7 (-CH₂-N) | 60 - 65 | This methylene carbon is deshielded by the adjacent nitrogen atom. |

| C2 (Quaternary) | 55 - 60 | The quaternary carbon is deshielded due to substitution by four other carbon atoms. |

| C8, C8' (-N-CH₂-CH₃) | 45 - 50 | The methylene carbons of the ethyl groups are deshielded by the directly attached nitrogen. |

| C3, C6 (Cyclopentane) | 35 - 40 | Carbons of the cyclopentane ring adjacent to the substituted carbon (C2). |

| C4, C5 (Cyclopentane) | 24 - 28 | Carbons of the cyclopentane ring beta to the substituted carbon (C2). Unsubstituted cyclopentane resonates at ~25.8 ppm.[7] |

| C9, C9' (-N-CH₂-CH₃) | 12 - 15 | The terminal methyl carbons of the ethyl groups are in a typical alkane region. |

Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D NMR experiments are essential for definitive structural confirmation by establishing through-bond correlations between nuclei. For a molecule like 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be particularly powerful. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular skeleton.

Figure 2: Diagram of key predicted HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

-

H1 → C2: The aldehydic proton (H1) should show a correlation to the quaternary carbon (C2), confirming the attachment of the aldehyde group.

-

H7 → C2, C6, C8: The methylene protons (H7) are crucial. They should correlate to the quaternary carbon (C2), the adjacent cyclopentane carbons (C3/C6), and the ethyl group's methylene carbon (C8), firmly establishing the diethylaminomethyl-cyclopentane linkage.

-

H8 → C9, C7: The ethyl methylene protons (H8) will correlate to their own methyl carbon (C9) and across the nitrogen to the bridge methylene (C7).

Standard Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and standardized experimental protocol. This protocol is designed to be a self-validating system for the analysis of small organic molecules.

5.1. Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-15 mg of the purified 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde sample into a clean, dry vial. The purity is paramount as impurities will complicate the spectrum.

-

Solvent Addition: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak.[8]

-

Internal Standard: Ensure the solvent contains an internal standard, typically 0.03% v/v tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[4]

-

Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube of good quality to ensure magnetic field homogeneity.

5.2. NMR Instrument Parameters (400 MHz Spectrometer) The choice of parameters is critical for spectral quality. The causality is a balance between achieving a good signal-to-noise ratio in a reasonable amount of time and avoiding signal distortion.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse (zg30) experiment.

-

Spectral Width: ~16 ppm, to cover the expected range from TMS to the aldehyde proton.

-

Pulse Width: A 30-degree flip angle is used as a compromise to allow for a shorter relaxation delay without saturating the signals.

-

Relaxation Delay (d1): 2 seconds. This allows for sufficient relaxation of most protons between pulses, ensuring accurate integration.

-

Acquisition Time (aq): 2-3 seconds, to ensure good resolution.

-

Number of Scans (ns): 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: ~240 ppm, to cover the full range of organic carbons from alkanes to carbonyls.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 128-1024 scans. A significantly higher number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[9]

-

5.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline for accurate integration.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm. If TMS is absent, the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) can be used.[8]

-

Integration & Peak Picking: The relative areas under the ¹H NMR peaks are integrated to determine the proton ratios, and all peaks in both spectra are picked and labeled.

Conclusion

The structural complexity of 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde gives rise to a rich and informative NMR spectrum. The aldehydic proton and carbon provide distinct, easily identifiable signals at the downfield extremes of their respective spectra. The diethylaminomethyl group presents a classic ethyl pattern, while the cyclopentane ring protons produce a more complex multiplet. This guide provides a robust framework of predicted data and analytical strategies. The definitive confirmation of this structure would rely on the application of 2D NMR techniques, particularly HMBC, to unambiguously establish the connectivity of the molecular framework as outlined. The provided protocols ensure that any experimental data acquired will be of high quality and directly comparable to the predictions laid forth in this document.

References

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Substituted Cyclopentanes. Benchchem.com.

- Supplementary Material. (n.d.). General 1H NMR and 13C NMR Spectra. AWS.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Docbrown.info.

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chem.libretexts.org.

- Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Docbrown.info.

- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omicsonline.org.

- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Osu.edu.

- Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- ResearchGate. (n.d.). 1 H NMR (CDCl 3 ) of 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (DEMAVA).

- Wiley Online Library. (2008).

- Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Cyclopropanecarboxaldehyde and Related Acyclic and Cyclic Aldehydes. Benchchem.com.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde. It is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel small molecules. This document will delve into the core principles of mass spectrometry as applied to this specific analyte, detailing experimental protocols, predicting fragmentation patterns, and interpreting the resulting mass spectra.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a tertiary amine and an aldehyde group attached to a cyclopentane ring. Its chemical formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol .[1][2] The presence of both a nitrogen atom and a carbonyl group dictates its unique fragmentation behavior under mass spectrometric analysis. Understanding this behavior is crucial for its unambiguous identification and structural elucidation in complex matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 208349-33-1 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO | [1] |

| Molecular Weight | 183.29 g/mol | [2] |

Principles of Mass Spectrometry for Bifunctional Compounds

The mass spectrometric analysis of this compound is governed by the fragmentation tendencies of its constituent functional groups: the tertiary amine and the cyclic aldehyde.

-

Tertiary Amine Fragmentation: Aliphatic amines typically undergo a characteristic α-cleavage (cleavage of the bond beta to the heteroatom), which is a dominant fragmentation pathway.[3][4] For tertiary amines, this results in the formation of a stable, resonance-stabilized iminium cation by the loss of the largest possible alkyl radical.[3][5] The presence of a nitrogen atom also dictates that the molecular ion will have an odd nominal mass, a key diagnostic feature.[3][6]

-

Cyclic Aldehyde Fragmentation: Cyclic aldehydes exhibit several fragmentation pathways. Alpha-cleavage can lead to the loss of a hydrogen radical ([M-1]⁺) or the entire formyl group ([M-CHO]⁺).[7][8] Ring-opening and subsequent fragmentation can also occur, often leading to a complex series of fragment ions.[9] Additionally, for aldehydes with a sufficiently long side chain, a McLafferty rearrangement is a possibility, though it is less likely in this specific structure due to the substitution pattern.[8][10]

The interplay of these fragmentation pathways will define the mass spectrum of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a detailed, step-by-step methodology for the mass spectrometric analysis of this compound.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis or 10-100 ng/mL for chromatographic methods.

Mass Spectrometry Instrumentation and Parameters

The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer.

Table 2: Recommended Mass Spectrometer Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. |

| Polarity | Positive | The tertiary amine group is readily protonated, making positive ion mode the preferred choice for high sensitivity. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation and desolvation of ions. |

| Cone Voltage | 20 - 40 V | A lower cone voltage minimizes in-source fragmentation, while a higher voltage can be used to induce fragmentation for structural confirmation. |

| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates efficient solvent evaporation. |

| Desolvation Temperature | 350 - 450 °C | Aids in the desolvation process. |

| Mass Range | m/z 50 - 250 | This range will encompass the molecular ion and all expected primary fragment ions. |

| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID) in tandem MS experiments. |

| Collision Energy | 10 - 30 eV | Ramped or discrete collision energies can be used to generate a comprehensive fragmentation spectrum in MS/MS experiments. |

Data Acquisition and Analysis

-

Full Scan MS: Acquire data in full scan mode to identify the protonated molecular ion, [M+H]⁺, at m/z 184.

-

Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion to elucidate the fragmentation pathways. This involves isolating the m/z 184 ion and subjecting it to collision-induced dissociation (CID).

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be initiated by the protonation of the highly basic tertiary amine. The resulting [M+H]⁺ ion at m/z 184 will then undergo fragmentation.

Sources

- 1. 1-(DIETHYLAMINOMETHYL)CYCLOPENTANECARBOXALDEHYDE | 208349-33-1 [amp.chemicalbook.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. whitman.edu [whitman.edu]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Infrared (IR) spectroscopy of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a multifunctional organic compound. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for its expected spectral features, a detailed experimental protocol for acquiring high-fidelity data using Attenuated Total Reflectance (ATR) FTIR spectroscopy, and a systematic approach to spectral interpretation. By deconstructing the molecule into its constituent functional groups—a saturated aldehyde, a cyclopentane ring, and a tertiary amine—we predict and explain the characteristic vibrational modes and their corresponding absorption bands. This guide serves as a foundational resource for the structural characterization and quality control of this compound and related chemical entities.

Introduction: The Analytical Imperative

This compound (CAS No. 208349-33-1) is a synthetic intermediate whose structural integrity is paramount for its intended downstream applications in pharmaceutical and chemical synthesis.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying its key functional groups.[2] The technique probes the vibrational transitions of a molecule when it interacts with infrared radiation. Specific bonds and functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral "fingerprint."

This guide explains the causality behind the expected IR spectrum of the title compound, establishing a self-validating framework for its analysis. The interpretation relies on the foundational principles of group frequencies, where the spectrum is a superposition of absorptions from the aldehyde, the diethylaminomethyl moiety, and the cyclopentane scaffold.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound combines three distinct chemical motifs. A robust spectral analysis requires understanding the expected contributions of each part.

Caption: Key functional groups of the target molecule.

The Aldehyde Group (-CHO)

The aldehyde is the most spectroscopically prominent functional group in this molecule. Its identification relies on two key features:

-

C=O Carbonyl Stretch: A very strong and sharp absorption band is expected for the carbonyl (C=O) stretch. For saturated aliphatic aldehydes, this peak typically appears in the 1740-1720 cm⁻¹ region.[3] The exact position is sensitive to the molecular environment.

-

Aldehydic C-H Stretch: This is a uniquely diagnostic feature. The C-H bond of the aldehyde group is weakened by the electronegative oxygen atom, lowering its stretching frequency.[4] This results in one or two characteristic moderate-intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹.[4] Often, a distinct shoulder-like peak is visible around 2720 cm⁻¹, which is a hallmark of an aldehyde.[3]

The Cyclopentane and Aliphatic Backbone

The saturated hydrocarbon portions of the molecule contribute to specific regions of the spectrum:

-

C-H Stretching: The numerous C-H bonds of the cyclopentane ring and the diethylaminomethyl group will produce strong, complex absorptions in the 3000-2850 cm⁻¹ range.[5] These are typically the highest frequency bands after any potential O-H or N-H stretches (which are absent here).

-

C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups exhibit characteristic bending (scissoring, wagging, twisting) vibrations. A notable absorption around 1460 cm⁻¹ is typical for C-H bending deformations in these structures.[5]

The Tertiary Amine Group (-N(CH₂CH₃)₂)

The nature of the amine group provides a crucial point of confirmation through a lack of certain signals:

-

Absence of N-H Bands: As a tertiary amine, the molecule has no hydrogen atoms directly bonded to the nitrogen. Therefore, the IR spectrum will be devoid of the N-H stretching bands typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region.[6][7][8][9] This absence is a powerful diagnostic tool.

-

C-N Stretching: The stretching vibration of the C-N bonds in aliphatic amines gives rise to weak or medium intensity bands in the 1250-1020 cm⁻¹ range.[6] These peaks can sometimes be difficult to distinguish within the complex "fingerprint region" of the spectrum but are an expected feature.[9]

Predicted Infrared Spectrum Data Summary

The following table synthesizes the expected IR absorption data for this compound based on established group frequencies for its constituent parts.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group Origin |

| 2975 - 2850 | Strong | C-H Stretching (asymmetric & symmetric) | Cyclopentane, Diethylamino |

| 2850 - 2800 | Medium | Aldehydic C-H Stretching | Aldehyde (-CHO) |

| 2750 - 2700 | Medium | Aldehydic C-H Stretching (often a distinct shoulder) | Aldehyde (-CHO) |

| 1740 - 1720 | Strong | C=O Carbonyl Stretching | Aldehyde (-CHO) |

| 1470 - 1450 | Medium | C-H Bending (Scissoring) | Cyclopentane, Diethylamino |

| 1390 - 1370 | Medium | C-H Bending (Methyl umbrella mode) | Diethylamino (-CH₃) |

| 1250 - 1020 | Weak-Medium | C-N Stretching | Tertiary Amine |

| Below 1500 | Complex | Fingerprint Region (C-C stretches, various deformations) | Entire Molecule |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred modern technique for analyzing liquid samples due to its minimal sample preparation, speed, and ease of cleaning.[10][11]

Causality of Method Selection

ATR is chosen over traditional transmission methods for its significant advantages:

-

Reproducibility: The path length is constant and determined by the properties of the ATR crystal and the wavelength of light, leading to highly reproducible spectra.[12]

-

Ease of Use: A single drop of the liquid sample is sufficient, and the crystal surface can be easily wiped clean, preventing cross-contamination and saving time.[10]

-

Versatility: It is suitable for a wide range of liquids, including viscous ones, without the need for complex cell assembly.[2]

Step-by-Step Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Acquisition (Self-Validating System):

-

Action: With the clean and empty ATR crystal in place, acquire a background spectrum.

-

Causality: This step is critical as it measures the instrument's response and the ambient environment. The final sample spectrum is a ratio of the measurement with the sample to this background measurement, effectively canceling out signals from the crystal, the instrument, and the atmosphere, thereby isolating the sample's true absorption spectrum.[2]

-

-

Sample Application:

-

Action: Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal (e.g., diamond or zinc selenide).[11]

-

Causality: The sample must be in intimate contact with the crystal surface for the evanescent wave to penetrate and interact with it, which is the fundamental principle of ATR.[11]

-

-

Spectrum Acquisition:

-

Action: Collect the sample spectrum, typically by co-adding 16 to 32 scans.

-

Causality: Averaging multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum.[2]

-

-

Data Processing and Analysis:

-

Action: Apply a software-based ATR correction.

-

Causality: The penetration depth of the evanescent wave is wavelength-dependent. An ATR correction algorithm mathematically adjusts for this, making the resulting spectrum appear more like a traditional transmission spectrum, with more accurate peak intensities at lower wavenumbers.[11]

-

-

Cleaning:

-

Action: Thoroughly clean the ATR crystal with a solvent-moistened, non-abrasive wipe.

-

Causality: Prevents sample carryover, ensuring the integrity of subsequent analyses.

-

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with highly diagnostic absorption bands that enable unambiguous structural confirmation. The key identifiers are the strong carbonyl (C=O) stretch around 1730 cm⁻¹, the characteristic pair of aldehydic C-H stretches between 2850-2700 cm⁻¹, and the notable absence of N-H stretching bands in the 3500-3300 cm⁻¹ region. By following the robust ATR-FTIR protocol detailed herein, researchers can reliably obtain high-quality spectra to verify the identity and purity of this important chemical intermediate.

References

- Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Chemical Education Digital Library. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane.

- Vibrant Pharma Inc. (n.d.). This compound.

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. tutorchase.com [tutorchase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. agilent.com [agilent.com]

- 11. jascoinc.com [jascoinc.com]

- 12. agilent.com [agilent.com]

Whitepaper: Unveiling the Therapeutic Potential of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde is a novel chemical entity with a unique structural composition, combining a cyclopentane scaffold, a reactive aldehyde, and a diethylaminomethyl moiety. While direct biological data for this specific molecule is not yet present in published literature, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses regarding its potential therapeutic activities. This guide synthesizes information from structurally analogous compounds to build a compelling case for its investigation, primarily as a potent inhibitor of Aldehyde Dehydrogenase (ALDH) with applications in oncology, and secondarily as a potential modulator of neurological pathways. We present a logical framework for its evaluation, complete with detailed experimental workflows, to accelerate its journey from a chemical curiosity to a potential therapeutic lead.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any potential drug candidate is to understand its chemical identity and physical properties. These parameters influence its synthesis, formulation, and pharmacokinetic behavior.

| Property | Value / Prediction | Source / Method |

| CAS Number | 208349-33-1 | [1] |

| Molecular Formula | C₁₁H₂₁NO | [1] |

| Molecular Weight | 183.29 g/mol | [1] |

| Appearance | (Predicted) Colorless to light yellow liquid | General property of aldehydes |

| Boiling Point | ~140-141 °C (for parent aldehyde) | [2] |

| Solubility | Predicted to be soluble in organic solvents. The amine group may confer limited aqueous solubility, especially at acidic pH. | Chemical Structure Analysis |

| Storage Conditions | 2-8 °C, under inert gas | [1] |

The Rationale for Investigation: A Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound can be inferred by dissecting its structure into three key pharmacophoric components.

Caption: SAR analysis linking structural motifs to predicted bioactivities.

The Cyclopentane Scaffold: A Privileged Structure

The five-membered cyclopentane ring is a common feature in many biologically active molecules. Its conformational flexibility allows it to adapt to the binding pockets of various enzymes and receptors. Notably, cyclopentane derivatives have been identified as potent and selective inhibitors of the influenza virus neuraminidase, demonstrating significant antiviral activity.[3] Furthermore, related cyclopentenedione structures are known to possess a wide range of biological effects, including anti-inflammatory, cytostatic, antibacterial, and antifungal properties.[4][5] This establishes the cyclopentane core as a validated scaffold for the development of bioactive compounds.

The Aminomethyl Moiety: A Gateway to Neuroactivity

The introduction of an aminomethyl group onto cyclic scaffolds is a well-established strategy in neuropharmacology. This moiety can mimic aspects of endogenous neurotransmitters, enabling interaction with their respective receptors and transporters. For instance, a series of 1-aryl-2-(aminomethyl)cyclopropane derivatives were developed as potential antidepressants, with several compounds showing greater activity than imipramine.[6] One candidate from this series, midalcipran, advanced to Phase III clinical trials.[6] Similarly, compounds like 1-(aminomethyl)cyclopentanol are investigated for their neuroprotective effects and their capacity to engage with neurotransmitter systems.[7] This strongly suggests that the diethylaminomethyl group of our target compound could confer neuromodulatory properties.

The Diethylamino-Aldehyde Constellation: A Powerful Predictor for ALDH Inhibition

The most compelling hypothesis arises from the combination of the diethylamino group and the aldehyde. This arrangement is highly analogous to 4-(Diethylamino)benzaldehyde (DEAB), a widely used pan-inhibitor of Aldehyde Dehydrogenases (ALDHs).[8] The ALDH superfamily of enzymes is overexpressed in numerous cancers and is a key marker for cancer stem cells (CSCs), which are implicated in tumor recurrence and drug resistance.[8] DEAB and its analogs are used to identify and target these aggressive CSC populations.[8] The presence of both a nucleophilic amine center and an electrophilic aldehyde in this compound makes it a prime candidate for ALDH inhibition, and consequently, a potential anti-cancer agent targeting CSCs.

Primary Hypothesis: ALDH Inhibition and Anti-Cancer Potential

Based on the strong structural similarity to DEAB, we hypothesize that this compound acts as an inhibitor of ALDH isoforms, leading to antiproliferative activity in cancer cells. The aldehyde group can form a covalent adduct with the catalytic cysteine residue in the ALDH active site, while the diethylaminomethyl group contributes to binding affinity and isoform selectivity.

Proposed Experimental Workflow for Validation

A multi-tiered approach is essential to validate this hypothesis, moving from a biochemical screen to cellular and functional assays.

Caption: Experimental workflow for validating ALDH inhibition.

Detailed Protocol: In Vitro ALDH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific human ALDH isoform (e.g., ALDH1A3).

Materials:

-

Recombinant human ALDH1A3 enzyme.

-

Assay Buffer: 50 mM HEPES, pH 8.0.

-

NAD⁺ (Cofactor).

-

Aldehyde substrate (e.g., propanal).

-

Test compound: this compound, dissolved in DMSO.

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.

Methodology:

-

Reagent Preparation: Prepare stock solutions of NAD⁺ (10 mM) and substrate (100 mM) in Assay Buffer. Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in Assay Buffer.

-

Assay Setup: In each well of the microplate, add:

-

80 µL of Assay Buffer.

-

10 µL of NAD⁺ solution (final concentration 1 mM).

-

10 µL of the test compound at various concentrations (or DMSO for control).

-

10 µL of ALDH1A3 enzyme solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Reaction Initiation: Add 10 µL of the aldehyde substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of NADH.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration. Normalize the velocities to the DMSO control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Secondary Hypothesis: Neuromodulatory Effects

Drawing from the established neuroactivity of aminomethyl-substituted cyclic compounds, we hypothesize that this compound may interact with central nervous system targets such as monoamine transporters (for serotonin, dopamine, norepinephrine) or G-protein coupled receptors (GPCRs).[6][7]

Proposed Experimental Workflow for Validation

A screening cascade is the most efficient method to identify potential neurological targets.

Caption: Screening workflow for identifying potential neurological targets.

Detailed Protocol: Neurotransmitter Uptake Assay (Example: Serotonin)

Objective: To determine if the test compound inhibits the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT (hSERT).

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

[³H]-Serotonin (Radioligand).

-

Test compound and a known SERT inhibitor (e.g., Fluoxetine) as a positive control.

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Cell Plating: Plate hSERT-expressing cells in a 96-well plate and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cells with Assay Buffer.

-

Inhibitor Addition: Add Assay Buffer containing various concentrations of the test compound, fluoxetine, or vehicle (DMSO) to the wells.

-

Radioligand Addition: Add [³H]-Serotonin to each well at a concentration near its Kₘ value.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for transporter-mediated uptake.

-

Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold Assay Buffer.

-

Cell Lysis & Counting: Lyse the cells and transfer the lysate to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of fluoxetine). Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit unexplored, therapeutic potential. The structural analogy to the potent ALDH inhibitor DEAB provides a strong, rational basis for its immediate investigation as an anti-cancer agent, particularly for targeting cancer stem cells. The well-documented neuroactivity of related aminomethyl-cycloalkane structures offers a compelling secondary avenue for research in CNS disorders.

The path forward is clear. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating these hypotheses. Initial in vitro screening against ALDH isoforms and a broad neurological target panel will be cost-effective and highly informative. Positive results from these initial screens would warrant progression to more complex cellular and functional assays, ultimately paving the way for preclinical development. This compound's commercial availability further lowers the barrier to entry for its initial scientific evaluation.[1]

References

-

Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4). Available at: [Link]

-

Bentham Science Publishers. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available at: [Link]

-

Bonnaud, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Cyclopentanecarbaldehyde | C6H10O | CID 70106. PubChem. Available at: [Link]

-

Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. Available at: [Link]

-

Cheméo. Chemical Properties of Cyclopentanecarboxaldehyde (CAS 872-53-7). Available at: [Link]

-

Koparir, M., et al. (2013). Synthesis and biological activities of some novel aminomethyl derivatives of 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. US2480990A - Preparation of cyclopentane carboxaldehydes and derivatives thereof.

-

Royal Society of Chemistry. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Available at: [Link]

-

Bech, M., et al. (2021). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

SLS Ireland. Cyclopentanecarboxaldehyde, 97 | 526037-1G | SIGMA-ALDRICH. Available at: [Link]

-

MDPI. Biological Activity and Applications of Natural Compounds. Available at: [Link]

-

Hipkens, J. H., et al. (1981). Role of Aldehyde Dehydrogenase in the Metabolism-Dependent Biological Activity of Cyclophosphamide. Cancer Research. Available at: [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 1-(Aminomethyl)cyclopentanol | 45511-81-7 [smolecule.com]

- 8. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde, a unique bifunctional molecule with potential applications in synthetic chemistry and drug discovery. This document elucidates the compound's chemical identity, offers a detailed theoretical framework for its synthesis via the Mannich reaction, and discusses its potential physicochemical properties and characterization, drawing upon established principles and data from analogous structures. While specific experimental data for this compound is limited in publicly accessible literature, this guide constructs a robust operational framework for its synthesis, purification, and potential applications, thereby serving as a valuable resource for researchers in the field.

Introduction and Chemical Identity

1-(Diethylaminomethyl)cyclopentanecarboxaldehyde is a substituted cyclopentane derivative featuring both a reactive aldehyde moiety and a tertiary amine. This unique combination of functional groups makes it an intriguing building block for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of the diethylaminomethyl group can impart specific physicochemical properties, such as increased basicity and potential for salt formation, which are often desirable in pharmaceutical compounds.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde |

| CAS Number | 208349-33-1[] |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.29 g/mol |

| Synonyms | Cyclopentanecarboxaldehyde, 1-[(diethylamino)methyl]- |

Synthetic Strategy: The Mannich Reaction

The most logical and established synthetic route to 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde is the Mannich reaction. This versatile three-component condensation reaction involves an active hydrogen compound (in this case, cyclopentanecarboxaldehyde), an amine (diethylamine), and a non-enolizable aldehyde (formaldehyde). The reaction proceeds through the formation of an electrophilic iminium ion from diethylamine and formaldehyde, which is then attacked by the enolate of cyclopentanecarboxaldehyde.

Mechanistic Rationale

The causality behind employing the Mannich reaction lies in its efficiency in forming carbon-carbon bonds and introducing an aminomethyl group in a single synthetic step. The reaction mechanism can be dissected into two primary stages:

-

Formation of the Eschenmoser's salt analogue: Diethylamine reacts with formaldehyde to generate a highly reactive electrophilic iminium ion. This step is typically acid-catalyzed to facilitate the dehydration of the intermediate hemiaminal.

-

Nucleophilic attack by the enolizable aldehyde: Cyclopentanecarboxaldehyde, in the presence of an acid or base catalyst, forms an enol or enolate. The electron-rich double bond of the enol/enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This is followed by a final proton transfer to yield the Mannich base, 1-(Diethylaminomethyl)cyclopentanecarboxaldehyde.

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 1-(Dialkylaminomethyl) Cyclopentanecarboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific discovery and historical record of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde (CAS No. 208349-33-1) are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of the broader class of 1-(dialkylaminomethyl) cyclopentanecarboxaldehyde derivatives. This document serves as a valuable resource for researchers and professionals in drug discovery and medicinal chemistry by detailing established synthetic routes to the core cyclopentanecarboxaldehyde scaffold, methods for the introduction of the key aminomethyl functionality, and exploring the relevance of this structural motif in the development of novel therapeutics. By examining related and well-documented compounds, this guide offers insights into the potential pharmacological significance of this class of molecules.

Introduction: The Cyclopentane Moiety in Medicinal Chemistry

The cyclopentane ring is a versatile scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a wide array of biologically active natural products and synthetic drugs. Its unique stereochemical properties allow for the precise spatial arrangement of functional groups, which is critical for molecular recognition and interaction with biological targets. The introduction of an aldehyde and an aminomethyl group at the same carbon atom creates a reactive and multifunctional core, opening avenues for diverse chemical modifications and the synthesis of complex molecular architectures. This guide will delve into the synthetic pathways to access this valuable chemical entity and explore its potential in the landscape of drug discovery.

Synthesis of the Cyclopentanecarboxaldehyde Core

The foundational step in the synthesis of the target class of compounds is the preparation of cyclopentanecarboxaldehyde. Several reliable methods have been established in the chemical literature.

Oxidation of Cyclopentanemethanol

A common and straightforward approach involves the oxidation of cyclopentanemethanol. This method offers a high degree of control and can be achieved using a variety of oxidizing agents.

Experimental Protocol: Swern Oxidation of Cyclopentanemethanol

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 eq.) in anhydrous DCM to the flask, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of cyclopentanemethanol (1.0 eq.) in anhydrous DCM dropwise.

-

Continue stirring at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclopentanecarboxaldehyde.

-

Purify the crude product by distillation.

Causality Behind Experimental Choices: The Swern oxidation is chosen for its mild reaction conditions, which minimizes over-oxidation to the carboxylic acid. The low temperature is crucial for the stability of the intermediate species.

Ring Contraction Reactions

Alternative methods, such as the ring contraction of cyclohexene derivatives, can also be employed to synthesize the cyclopentanecarboxaldehyde core.

Introduction of the 1-(Dialkylaminomethyl) Moiety

With the cyclopentanecarboxaldehyde core in hand, the next critical step is the introduction of the dialkylaminomethyl side chain at the C1 position. The Mannich reaction is a classic and highly effective method for this transformation.

The Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the case of cyclopentanecarboxaldehyde, the aldehyde proton itself is not acidic. Therefore, a two-step approach is typically employed, starting with the corresponding ketone, cyclopentanone.

Experimental Protocol: Synthesis of 1-(Diethylaminomethyl)cyclopentanone via Mannich Reaction

-

To a mixture of cyclopentanone (1.0 eq.) and diethylamine hydrochloride (1.1 eq.), add paraformaldehyde (1.2 eq.) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and make it alkaline by adding a solution of sodium carbonate.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous potassium carbonate and concentrate under reduced pressure.

-

Purify the resulting 1-(diethylaminomethyl)cyclopentanone by vacuum distillation.

Self-Validating System: The purity of the product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the acidic alpha-proton signal of cyclopentanone and the appearance of signals corresponding to the diethylaminomethyl group in the NMR spectra would validate the success of the reaction.

Conversion of the Ketone to the Aldehyde

The final step would involve the conversion of the 1-(diethylaminomethyl)cyclopentanone to the target aldehyde. This transformation is non-trivial and may require a multi-step sequence, such as a Wittig reaction to introduce a carbon atom followed by ozonolysis or other oxidative cleavage methods. The direct synthesis of this compound is not well-documented, suggesting that it may be a challenging transformation or that the compound is prepared through alternative, less common synthetic routes.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not reported, the structural motif of a substituted cyclopentane ring is present in numerous pharmacologically active compounds.

Table 1: Examples of Bioactive Cyclopentane Derivatives

| Compound Class | Biological Activity |

| Prostaglandins | Inflammation, pain, fever |

| Carbocyclic Nucleosides | Antiviral |

| Camptothecin Analogs | Anticancer |

The presence of the tertiary amine in the 1-(diethylaminomethyl) group provides a basic center, which can be crucial for receptor binding and can improve the pharmacokinetic properties of a drug candidate. The aldehyde functionality is a versatile handle for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening.

Diagram 1: Potential Derivatization of 1-(Dialkylaminomethyl) cyclopentanecarboxaldehyde

Caption: Potential synthetic transformations of the title compound.

Conclusion and Future Perspectives

This compound represents a chemical entity with potential for further exploration in medicinal chemistry. While its own history is obscure, the synthetic pathways to its structural class are well-established. The combination of a reactive aldehyde, a basic amino group, and a flexible cyclopentane core makes this and related molecules attractive starting points for the synthesis of novel compounds with potential therapeutic applications. Future research could focus on the development of efficient, one-pot syntheses of 1-(dialkylaminomethyl) cyclopentanecarboxaldehydes and the exploration of their biological activities through high-throughput screening. The insights gained from such studies could pave the way for the discovery of new drug candidates with unique pharmacological profiles.

References

Due to the lack of specific literature on the discovery and history of this compound, this section provides references to general methods for the synthesis of cyclopentanecarboxaldehyde and related compounds.

-

Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile and powerful tool in organic synthesis. Tetrahedron, 46(6), 1791-1837. [Link]

Stability and storage conditions for 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

An In-Depth Technical Guide to the Stability and Storage of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

Abstract

This compound is a bifunctional molecule incorporating a reactive aldehyde and a tertiary amine. This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the principal degradation pathways, supported by mechanistic insights, and present a framework for establishing a robust stability-indicating analytical method through forced degradation studies. This document aims to equip the user with the necessary knowledge to ensure the integrity and reliability of this compound in a research and development setting.

Introduction and Chemical Profile

This compound, with CAS Number 208349-33-1, is a valuable intermediate in organic synthesis. Its structure, featuring both a nucleophilic tertiary amine and an electrophilic aldehyde, makes it a versatile building block. However, this combination of functional groups also predisposes the molecule to specific instabilities that must be managed to ensure its quality and performance in experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 208349-33-1 | [1][2] |

| Molecular Formula | C11H21NO | [1][2] |

| Molecular Weight | 183.29 g/mol | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity | Typically >95% | [1][2] |

Fundamental Principles of Stability

The stability of this compound is primarily influenced by the reactivity of its aldehyde and tertiary amine functional groups. Understanding the potential degradation pathways is crucial for defining appropriate storage and handling procedures.

Aldehyde Moiety: Susceptibility to Oxidation

Aldehydes are well-known to be sensitive to oxidation, particularly autoxidation, which is a spontaneous reaction with atmospheric oxygen.[3][4] This process typically proceeds through a radical-chain mechanism, leading to the formation of the corresponding carboxylic acid as the primary degradation product.[1][5]

The autoxidation of the aldehyde group in this compound would result in the formation of 1-(Diethylaminomethyl) cyclopentanecarboxylic acid. This transformation can be initiated by light, heat, or the presence of metal ion impurities.[6]

Caption: Forced Degradation Study Workflow.

Experimental Protocol for a Forced Degradation Study

The following is a representative protocol for conducting a forced degradation study on this compound. The extent of degradation should be targeted to be in the range of 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation. [7] Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Suitable vials for heating and light exposure

-

Calibrated oven

-

Photostability chamber

-

pH meter

-

Analytical balance

-

HPLC or UPLC system with a suitable detector (e.g., UV/Vis or PDA)

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

At specified time points, withdraw samples, dissolve (if solid) and/or dilute with the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, prepare the samples for analysis.

-

-

Analysis of Samples:

-

Analyze all samples (stressed and control) by a suitable, developed HPLC/UPLC method.

-

The method should be capable of separating the parent compound from all generated degradation products.

-

Peak purity analysis should be performed to ensure that the chromatographic peaks are homogeneous.

-

LC-MS analysis should be conducted on the stressed samples to identify the mass of the degradation products, which will aid in their structural elucidation.

-

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathways are likely to involve oxidation of the aldehyde and tertiary amine functionalities. Adherence to the recommended storage conditions, particularly refrigeration at 2-8 °C under an inert atmosphere and protection from light, is essential to minimize degradation and ensure the compound's integrity. A well-designed forced degradation study is a powerful tool to elucidate the specific degradation profile and to develop a robust, stability-indicating analytical method.

References

-

Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... - ResearchGate. Available at: [Link]

-

The mechanism of autoxidation reaction of aldehyde compounds. - ResearchGate. Available at: [Link]

-

Light-induced autoxidation of aldehydes to peracids and carboxylic acids - RSC Publishing. Available at: [Link]

-

Autoxidation of Aldehydes - News → Sustainability Directory. Available at: [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar. Available at: [Link]

-

Configurational Stability of N-Protected a-Amino Aldehydes - American Chemical Society. Available at: [Link]

-

Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. Available at: [Link]

-

Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE. Available at: [Link]

-

What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. Available at: [Link]

-

relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Available at: [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

-

Configurational stability of N-protected .alpha.-amino aldehydes | Journal of the American Chemical Society. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

Aminoaldehydes and aminoketones - Wikipedia. Available at: [Link]

-

New analytical method for determining aldehydes in aqueous samples - CDC Stacks. Available at: [Link]

-

Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC - NIH. Available at: [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

-

Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility | Journal of the American Chemical Society. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

-

Mannich base - Wikipedia. Available at: [Link]

-

Atmospheric Degradation of Amines (ADA) | NILU. Available at: [Link]

-

Forced Degradation Studies - MedCrave online. Available at: [Link]

-

Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. Available at: [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

-

One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions - ResearchGate. Available at: [Link]

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products | EMA. Available at: [Link]

-

Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review - Der Pharma Chemica. Available at: [Link]

-

Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. Available at: [Link]

-

Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Available at: [Link]

-

Mannich bases in medicinal chemistry and drug design - PMC - PubMed Central. Available at: [Link]

-

Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Available at: [Link]

-

Annex 10 - ICH. Available at: [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. Available at: [Link]

-

Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]

- 4. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde, a Mannich base, presents a compelling scaffold for investigation in medicinal chemistry and drug design. This technical guide outlines a comprehensive theoretical and computational workflow for the detailed characterization of this molecule. By integrating quantum chemical calculations, molecular dynamics simulations, and molecular docking studies, we can elucidate its structural, electronic, and potential biological properties. This document serves as a roadmap for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for each stage of the investigation, from initial synthesis to the prediction of its bioactivity.

Introduction: The Significance of Mannich Bases and the Promise of this compound

The Mannich reaction, a three-component condensation, is a cornerstone of organic synthesis, yielding β-amino carbonyl compounds known as Mannich bases.[1] These structures are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and natural products.[2][3] The introduction of an aminomethyl functional group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

This compound (DECCA) is a structurally intriguing Mannich base derived from cyclopentanecarboxaldehyde, diethylamine, and formaldehyde. The cyclopentane moiety provides a semi-rigid scaffold, which can be advantageous for receptor binding, while the diethylaminomethyl group introduces a basic nitrogen atom, potentially influencing solubility and protein interactions.[5] This guide will delineate a systematic approach to unravel the physicochemical properties and potential therapeutic applications of DECCA through a synergistic combination of theoretical modeling and computational analysis.

Proposed Synthesis and Spectroscopic Characterization

While a detailed experimental synthesis is beyond the scope of this computational guide, a plausible synthetic route is essential for contextual understanding. The synthesis of DECCA would most likely proceed via a classical Mannich reaction.[1][6]

Proposed Synthetic Protocol: Mannich Reaction

-

Reactant Preparation: In a round-bottom flask, combine cyclopentanecarboxaldehyde and diethylamine in a suitable solvent such as ethanol.

-

Iminium Ion Formation: Acidify the mixture with a catalytic amount of hydrochloric acid to facilitate the formation of the diethylaminium chloride and subsequently the electrophilic N,N-diethylmethaniminium ion from formaldehyde.

-

Reaction with Enolizable Aldehyde: The cyclopentanecarboxaldehyde, in its enol form, will act as the nucleophile, attacking the iminium ion.

-

Work-up and Purification: Following the reaction, the mixture would be neutralized and extracted. The crude product would then be purified using column chromatography to yield this compound.

Proposed Spectroscopic and Analytical Characterization

A thorough characterization of the synthesized DECCA is paramount. The following techniques are proposed:

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the cyclopentyl ring protons, the aldehyde proton, the methylene bridge protons, and the ethyl groups of the diethylamino moiety. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbon, the carbons of the cyclopentyl ring, the methylene bridge carbon, and the carbons of the diethylamino group. |

| FT-IR | Identification of key functional groups. | Characteristic absorption bands for the C=O stretch of the aldehyde and C-N stretching vibrations. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of DECCA (C₁₁H₂₁NO, MW: 183.29 g/mol ).[7] |

| Elemental Analysis | Confirmation of the empirical formula. | The percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen should align with the theoretical values for C₁₁H₂₁NO. |

Theoretical and Computational Studies: A Multi-faceted Approach

A robust computational investigation of DECCA will provide deep insights into its intrinsic properties and potential biological interactions. We will employ a tiered approach, starting with fundamental quantum chemical calculations and progressing to more complex simulations of its behavior in a biological context.

Quantum Chemical Calculations: Unveiling Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules.[8][9]

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP functional with a 6-31G(d,p) basis set is a good starting point for geometry optimization and frequency calculations.

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of DECCA.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the theoretical vibrational (IR) spectrum.

-

Molecular Orbital Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

-

Electrostatic Potential (ESP) Mapping: To identify electron-rich and electron-poor regions of the molecule, which can indicate sites for non-covalent interactions.

-

The choice of the B3LYP functional and the 6-31G(d,p) basis set offers a balance between computational cost and accuracy for organic molecules.[10] Geometry optimization will reveal the preferred three-dimensional arrangement of the cyclopentane ring and the diethylaminomethyl side chain.[11] The HOMO-LUMO gap will provide an indication of the molecule's kinetic stability and reactivity. The ESP map will be crucial for predicting how DECCA might interact with a biological target, highlighting regions that could participate in hydrogen bonding or electrostatic interactions.

Caption: Workflow for DFT calculations on DECCA.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

While DFT provides a static picture, MD simulations allow us to explore the conformational landscape of DECCA in a simulated physiological environment.

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general amber force field (GAFF) or similar is suitable for small organic molecules.

-

System Setup:

-

Place the DFT-optimized structure of DECCA in the center of a periodic box.

-

Solvate the box with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system if necessary.

-

-

Simulation Protocol:

-

Energy Minimization: To relax the initial system.

-

Equilibration: A two-step process (NVT followed by NPT) to bring the system to the desired temperature and pressure.

-

Production Run: A long simulation (e.g., 100 ns) to collect data on the conformational dynamics.

-

-

Analysis: Analyze the trajectory to identify stable conformations, intramolecular hydrogen bonds, and the flexibility of the molecule.

MD simulations provide a dynamic understanding of the molecule's behavior.[12] For a flexible molecule like DECCA, understanding its preferred conformations in solution is crucial for predicting its binding mode to a target protein. The simulation will reveal the accessible conformational space and the relative populations of different conformers.

Caption: Workflow for MD simulations of DECCA.

Molecular Docking: Predicting Biological Targets and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This is instrumental in identifying potential protein targets for DECCA.

-